Structural Differentiation vs. GSK3326595 & LLY-283
Unlike GSK3326595 (a SAM-competitive, non-nucleoside inhibitor) and LLY-283 (a substrate-competitive inhibitor), Prmt5-IN-13 is a nucleoside analog that incorporates a 4-aminopyrrolo[2,3-d]pyrimidine base linked to a chlorobenzofuran-substituted tetrahydrofuran ring . This structural class is distinct from the pyrazole- and tetrahydroisoquinoline-based scaffolds of most clinical PRMT5 inhibitors. Key physicochemical properties include a molecular weight of 388.8 g/mol, a calculated LogP of 0.4, and a topological polar surface area (tPSA) of 116 Ų [1]. These parameters differentiate it from GSK3326595 (MW 580.5 g/mol, tPSA ~120 Ų) and LLY-283 (MW 404.4 g/mol, tPSA ~90 Ų), indicating distinct permeability and solubility profiles that may influence in vitro assay design and cellular uptake . Note: Direct head-to-head biochemical or cellular potency data for Prmt5-IN-13 are not publicly disclosed at this time.
| Evidence Dimension | Chemical structure and physicochemical properties |
|---|---|
| Target Compound Data | MW 388.8 g/mol, LogP 0.4, tPSA 116 Ų |
| Comparator Or Baseline | GSK3326595 (MW 580.5 g/mol, tPSA ~120 Ų); LLY-283 (MW 404.4 g/mol, tPSA ~90 Ų) |
| Quantified Difference | MW difference vs. GSK3326595: -191.7 g/mol; vs. LLY-283: -15.6 g/mol |
| Conditions | Calculated molecular properties based on SMILES/ChemicalBook data |
Why This Matters
Molecular weight and polarity influence passive membrane permeability and solubility, which directly impact compound handling, DMSO stock preparation, and effective concentration in cell-based assays.
- [1] InvivoChem. PRMT5-IN-13. Product datasheet. View Source
